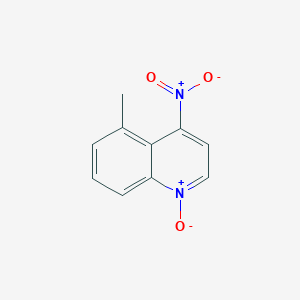
5-Methyl-4-nitroquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-nitroquinoline 1-oxide (abbreviated as MNQ) is a potent mutagenic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MNQ is classified as a nitroaromatic compound, which means that it contains a nitro group (-NO2) and an aromatic ring.
作用機序
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that induces DNA damage by generating reactive oxygen species (ROS) and free radicals. The nitro group in 5-Methyl-4-nitroquinoline 1-oxide is reduced to a nitroso group (-NO), which reacts with DNA to form adducts that can cause mutations and chromosomal aberrations. 5-Methyl-4-nitroquinoline 1-oxide also inhibits DNA repair enzymes, such as DNA polymerases and ligases, which can further increase the mutagenic potential of the compound.
生化学的および生理学的効果
5-Methyl-4-nitroquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects in various organisms. It can cause oxidative stress, DNA damage, and apoptosis in mammalian cells. 5-Methyl-4-nitroquinoline 1-oxide has also been shown to induce mutations in bacterial and yeast cells, leading to changes in cell morphology, growth rate, and metabolism.
実験室実験の利点と制限
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that can induce DNA damage and mutations in various organisms. Its advantages include its high mutagenic potential, its ability to induce a wide range of mutations, and its low cost. However, its limitations include its toxicity, its potential to induce false-positive results, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 5-Methyl-4-nitroquinoline 1-oxide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms of 5-Methyl-4-nitroquinoline 1-oxide-induced mutagenesis and carcinogenesis, and the evaluation of the genotoxicity of 5-Methyl-4-nitroquinoline 1-oxide in vivo. 5-Methyl-4-nitroquinoline 1-oxide can also be used to study the effects of DNA damage and mutations on cell signaling pathways, gene expression, and protein function.
合成法
5-Methyl-4-nitroquinoline 1-oxide can be synthesized using various methods, including the oxidation of 5-methyl-4-nitroquinoline with potassium permanganate, the nitration of 5-methylquinoline with nitric acid and sulfuric acid, and the oxidation of 5-methylquinoline with hydrogen peroxide and nitric acid. The yield and purity of 5-Methyl-4-nitroquinoline 1-oxide depend on the synthesis method used.
科学的研究の応用
5-Methyl-4-nitroquinoline 1-oxide is widely used in scientific research as a mutagenic agent to induce DNA damage and mutations in various organisms, including bacteria, yeast, and mammalian cells. It is used to study the mechanisms of DNA damage and repair, mutagenesis, and carcinogenesis. 5-Methyl-4-nitroquinoline 1-oxide is also used to evaluate the genotoxicity of chemicals and drugs.
特性
CAS番号 |
14094-43-0 |
|---|---|
製品名 |
5-Methyl-4-nitroquinoline 1-oxide |
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC名 |
5-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |
InChIキー |
WPQVMRHYELDDMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
正規SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
同義語 |
5-METHYL-4-NITROQUINOLINE-1-OXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



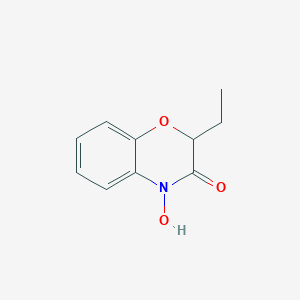
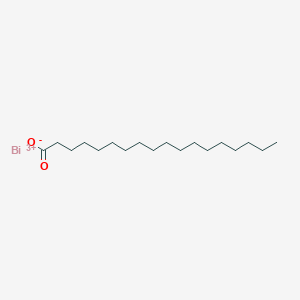
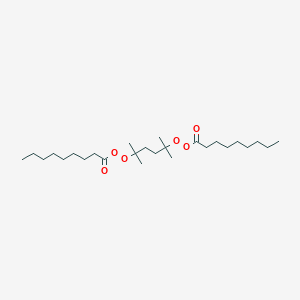
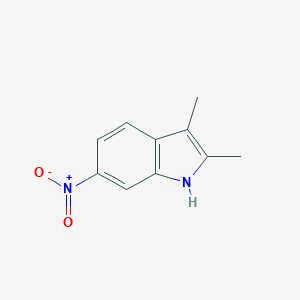
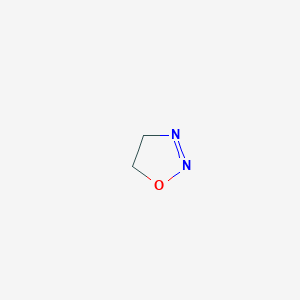
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
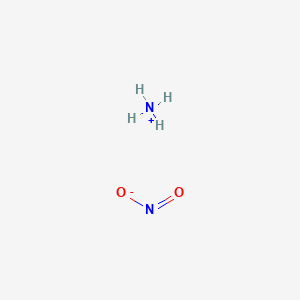
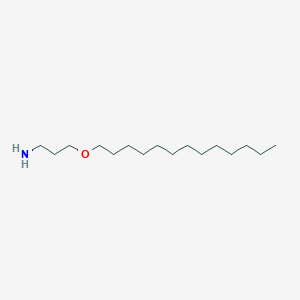
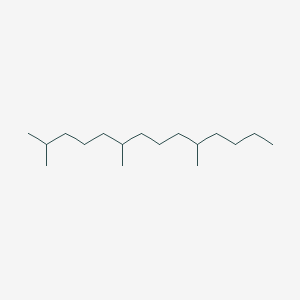
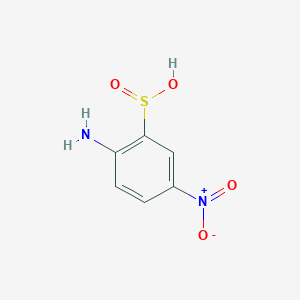

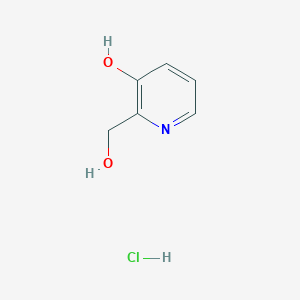
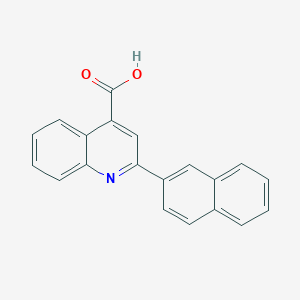
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)